

Application Notes and Protocols for CK156 in Isolated Muscle Preparations

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Compound of Interest

Compound Name: CK156
Cat. No.: B10824041

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Introduction

CK156 is a fast skeletal muscle troponin activator designed to increase the calcium sensitivity of the contractile apparatus. By binding to the fast skeletal troponin C (fsTnC), **CK156** slows the rate of calcium dissociation, thereby amplifying the muscle force response to submaximal nerve stimulation. This mechanism of action makes **CK156** a valuable tool for studying muscle physiology and a potential therapeutic agent for conditions characterized by muscle weakness and fatigue. These application notes provide detailed protocols for the use of **CK156** in isolated skeletal muscle preparations, enabling researchers to investigate its effects on muscle contractility and function.

Mechanism of Action

CK156 selectively binds to the fast skeletal troponin complex, a key regulator of muscle contraction.^[1] In skeletal muscle, contraction is initiated by the release of calcium from the sarcoplasmic reticulum and its subsequent binding to troponin C. This binding event triggers a conformational change in the troponin-tropomyosin complex, exposing myosin-binding sites on the actin filament and allowing for cross-bridge cycling and force generation. **CK156** enhances

this process by stabilizing the calcium-bound state of troponin C, which leads to a leftward shift in the force-calcium relationship. This means that at any given submaximal calcium concentration, a greater force is produced. Notably, **CK156** does not alter the intracellular calcium concentration itself but rather sensitizes the myofibrils to the available calcium.^[1]

Data Presentation

The following tables summarize the quantitative effects of **CK156** on key contractile parameters in isolated skeletal muscle preparations.

Table 1: Effect of **CK156** on Calcium Sensitivity (pCa_{50}) in Skinned Muscle Fibers

Muscle Fiber Type	CK156 Concentration (μ M)	Mean pCa_{50}	Fold Change in Calcium Sensitivity	Reference
Mouse EDL (fast-twitch)	0 (Control)	6.1	-	[2]
1	6.3	~1.6	[2]	
5	6.5	~2.5	[2]	
10	6.7	~4.0	[2]	

pCa_{50} is the negative logarithm of the calcium concentration required for half-maximal activation.

Table 2: Effect of **CK156** on Isometric Force Production in Intact Mouse EDL Muscle Fibers

Stimulation Frequency	CK156 Concentration (μM)	Mean Peak Tetanic Force (% of Control)	Reference
30 Hz (submaximal)	1	150%	[1]
5	220%	[1]	
10	280%	[1]	
100 Hz (maximal)	10	~100%	[1]

 Table 3: Effect of **CK156** on Muscle Fatigue in Isolated Mouse EDL Muscle

Fatigue Protocol	CK156 Concentration (μM)	Force Decline after 5 min (% of initial force)	Reference
Intermittent Tetanic Contractions	0 (Control)	60%	[3][4]
10	35%	[3][4]	

Experimental Protocols

Protocol 1: Preparation of Intact Isolated Extensor Digitorum Longus (EDL) Muscle from Mouse

Materials:

- Krebs-Ringer bicarbonate buffer (in mM: 118 NaCl, 4.75 KCl, 1.18 MgSO₄, 1.18 KH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11 glucose), gassed with 95% O₂ / 5% CO₂.
- **CK156** stock solution (in DMSO).
- Surgical instruments (forceps, scissors).
- Force transducer and stimulator apparatus for isolated muscles.

- Suture silk (6-0).

Procedure:

- Humanely euthanize a mouse according to approved institutional animal care and use protocols.
- Excise the entire EDL muscle from the hindlimb, being careful to leave the proximal and distal tendons intact.
- Tie suture loops around both tendons.
- Mount the muscle vertically in a temperature-controlled bath (25-30°C) containing continuously gassed Krebs-Ringer buffer.
- Attach the bottom tendon to a fixed hook and the top tendon to an isometric force transducer.
- Adjust the muscle length to its optimal length (L_0), which is the length that produces the maximal twitch force.
- Allow the muscle to equilibrate for at least 30 minutes, with regular buffer changes.
- Establish a baseline force-frequency relationship by stimulating the muscle at increasing frequencies (e.g., 1, 10, 20, 40, 60, 80, 100, 120 Hz) for 500 ms with a 2-minute rest between stimuli.
- Introduce **CK156** to the bath at the desired final concentration (prepare by diluting the stock solution). Ensure the final DMSO concentration is low (e.g., <0.1%) and include a vehicle control.
- Incubate the muscle with **CK156** for a predetermined time (e.g., 15-30 minutes).
- Repeat the force-frequency protocol to determine the effect of **CK156**.
- To assess fatigue, stimulate the muscle intermittently (e.g., 500ms tetanus at 50 Hz every 5 seconds) for a prolonged period (e.g., 5-10 minutes) and measure the decline in force over time, both in the presence and absence of **CK156**.

Protocol 2: Preparation of Skinned Muscle Fibers

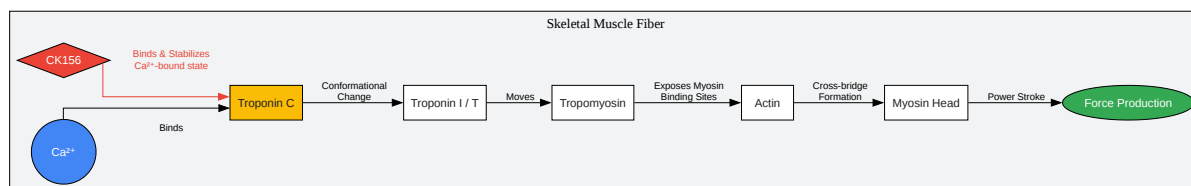
Materials:

- Relaxing solution (e.g., in mM: 100 KCl, 10 imidazole, 2 EGTA, 4 ATP, 5 MgCl₂; pH 7.0).
- Activating solutions with varying concentrations of free Ca²⁺ (pCa 9.0 to 4.5).
- Skinning solution (relaxing solution with 1% Triton X-100).
- **CK156** stock solution (in DMSO).
- Force transducer and length controller for single fibers.

Procedure:

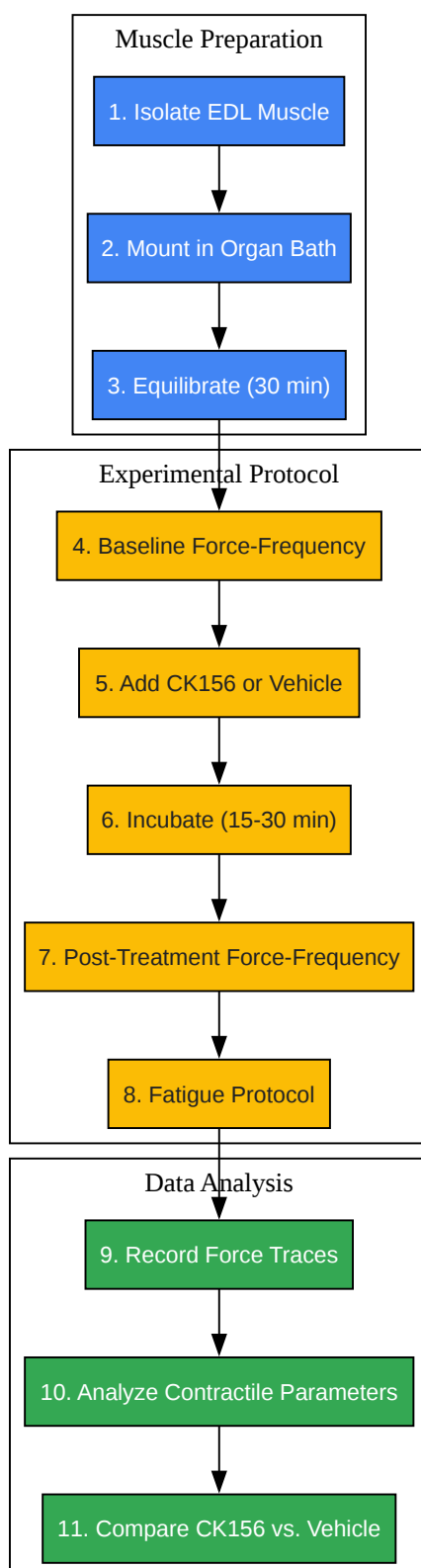
- Dissect a small bundle of muscle fibers from the EDL muscle in cold relaxing solution.
- Chemically "skin" the fibers by incubating them in skinning solution for 30 minutes on ice to permeabilize the cell membranes.
- Wash the skinned fibers thoroughly with relaxing solution.
- Mount a single fiber between a force transducer and a length controller.
- Determine the fiber's cross-sectional area.
- To generate a force-calcium curve, sequentially expose the fiber to activating solutions with increasing calcium concentrations (from pCa 9.0 to 4.5) and record the steady-state force at each concentration.
- Wash the fiber with relaxing solution.
- Incubate the fiber in relaxing solution containing the desired concentration of **CK156** (and vehicle for control).
- Repeat the force-calcium curve measurement in the presence of **CK156** to determine the shift in calcium sensitivity.

Visualizations



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Caption: Signaling pathway of **CK156** in skeletal muscle contraction.



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Caption: Experimental workflow for testing **CK156** in isolated muscle.

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